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molecular formula C5H12O2<br>(CH3)2C(CH2OH)2<br>C5H12O2 B033123 Neopentyl glycol CAS No. 126-30-7

Neopentyl glycol

Cat. No. B033123
M. Wt: 104.15 g/mol
InChI Key: SLCVBVWXLSEKPL-UHFFFAOYSA-N
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Patent
US06682938B1

Procedure details

Nevertheless, benzophenoxazinone bromide 6a had been prepared and now required attachment with the glucose binding boronate unit. The preparation of the benzophenoxazinone coupling partner, aminophenyl boronate 10, required protection of o-tolylboronic acid 7 with neopentyl glycol to give the corresponding o-tolylboronic ester 8 in 99% yield. Boronic ester 8 was functionalized by free radical bromination using N-bromosuccinimide in carbon tetrachloride and AIBN as the initiator. The reaction conditions required heating, as well as, irradiation with a light source to give bromomethylphenyl boronate 9 in 97% yield. Subsequently, amino boronate derivative 10 was synthesized by bubbling methylamine through a etheral solution of phenyl boronate 9. Methylaminophenyl boronate 10 was isolated cleanly in 99% yield (FIG. 23).
Name
benzophenoxazinone bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
benzophenoxazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
aminophenyl boronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:22])[C:4]2[CH:21]=CC=C[C:5]=2[C:6]2[C:15]=1OC1C(=CC(CBr)=CC=1)N=2.[O:23]=[CH:24][C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[BH:35]([O-:45])[O:36]C1C=CC=CC=1NC>>[C:4]1([CH3:21])[CH:5]=[CH:6][CH:15]=[CH:2][C:3]=1[B:35]([OH:45])[OH:36].[OH:23][CH2:24][C:4]([CH3:5])([CH2:3][OH:22])[CH3:21]

Inputs

Step One
Name
benzophenoxazinone bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(C2=C(C3=NC4=CC(=CC=C4OC13)CBr)C=CC=C2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Three
Name
benzophenoxazinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
aminophenyl boronate
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OC1=C(C=CC=C1)NC)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)B(O)O)C
Name
Type
product
Smiles
OCC(C)(CO)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06682938B1

Procedure details

Nevertheless, benzophenoxazinone bromide 6a had been prepared and now required attachment with the glucose binding boronate unit. The preparation of the benzophenoxazinone coupling partner, aminophenyl boronate 10, required protection of o-tolylboronic acid 7 with neopentyl glycol to give the corresponding o-tolylboronic ester 8 in 99% yield. Boronic ester 8 was functionalized by free radical bromination using N-bromosuccinimide in carbon tetrachloride and AIBN as the initiator. The reaction conditions required heating, as well as, irradiation with a light source to give bromomethylphenyl boronate 9 in 97% yield. Subsequently, amino boronate derivative 10 was synthesized by bubbling methylamine through a etheral solution of phenyl boronate 9. Methylaminophenyl boronate 10 was isolated cleanly in 99% yield (FIG. 23).
Name
benzophenoxazinone bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
benzophenoxazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
aminophenyl boronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:22])[C:4]2[CH:21]=CC=C[C:5]=2[C:6]2[C:15]=1OC1C(=CC(CBr)=CC=1)N=2.[O:23]=[CH:24][C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[BH:35]([O-:45])[O:36]C1C=CC=CC=1NC>>[C:4]1([CH3:21])[CH:5]=[CH:6][CH:15]=[CH:2][C:3]=1[B:35]([OH:45])[OH:36].[OH:23][CH2:24][C:4]([CH3:5])([CH2:3][OH:22])[CH3:21]

Inputs

Step One
Name
benzophenoxazinone bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(C2=C(C3=NC4=CC(=CC=C4OC13)CBr)C=CC=C2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Three
Name
benzophenoxazinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
aminophenyl boronate
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OC1=C(C=CC=C1)NC)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)B(O)O)C
Name
Type
product
Smiles
OCC(C)(CO)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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